1-(Trifluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H6F3N and a molecular weight of 149.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, which is further bonded to a carbonitrile group
Preparation Methods
The synthesis of 1-(Trifluoromethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(Trifluoromethyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Trifluoromethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the carbonitrile group, enables the compound to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carbonitrile: This compound has a smaller ring structure, which affects its reactivity and applications.
1-(Trifluoromethyl)cyclopentane-1-carbonitrile:
1-(Trifluoromethyl)cyclohexane-1-carbonitrile: This compound has a more stable ring structure, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its balance of ring strain and functional group reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQRJTUSJYSVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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